molecular formula C18H20Cl2FN3 B15188237 Carvotroline dihydrochloride CAS No. 107266-20-6

Carvotroline dihydrochloride

Cat. No.: B15188237
CAS No.: 107266-20-6
M. Wt: 368.3 g/mol
InChI Key: JZKBIAMJBKEKGP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carvotroline dihydrochloride involves multiple steps, starting with the formation of the γ-carboline core structure. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Carvotroline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Carvotroline dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Carvotroline dihydrochloride exerts its effects primarily through its interaction with dopamine D2 and cortical 5-HT2 receptors. By binding to these receptors, it modulates neurotransmitter activity, leading to changes in neuronal signaling pathways. This interaction results in the reduction of plasma corticosterone levels and the moderation of stress-induced hormonal changes .

Comparison with Similar Compounds

Comparison: Carvotroline dihydrochloride stands out due to its significantly higher affinity for dopamine D2 and 5-HT2 receptors compared to other compounds. This unique binding profile suggests a potentially more effective modulation of neurotransmitter activity, making it a promising candidate for further research and development .

Properties

CAS No.

107266-20-6

Molecular Formula

C18H20Cl2FN3

Molecular Weight

368.3 g/mol

IUPAC Name

8-fluoro-2-(2-pyridin-4-ylethyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole;dihydrochloride

InChI

InChI=1S/C18H18FN3.2ClH/c19-14-1-2-17-15(11-14)16-12-22(10-6-18(16)21-17)9-5-13-3-7-20-8-4-13;;/h1-4,7-8,11,21H,5-6,9-10,12H2;2*1H

InChI Key

JZKBIAMJBKEKGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCC4=CC=NC=C4.Cl.Cl

Origin of Product

United States

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